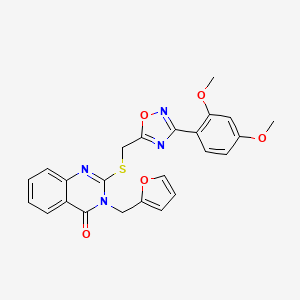

4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, commonly known as TBN, is a chemical compound that has gained significant attention in the field of scientific research. TBN is a sulfonamide derivative that exhibits various biological activities, making it a promising candidate for drug discovery and development.

科学的研究の応用

Synthesis and Stability in Catalytic Applications

4-tert-Butylbenzenesulfonamide, a related compound, has been utilized in the synthesis of tetra peripherally substituted Fe(II) phthalocyanine. This particular design focuses on enhancing solubility and stability, parameters crucial for potential oxidation catalysts. The resulting phthalocyanine exhibits remarkable stability under oxidative conditions, which is significant for its application in the oxidation of cyclohexene and styrene, leading mainly to allylic ketone and benzaldehyde formation, respectively (Umit Işci et al., 2014).

Chemical Nucleases and Coordination Compounds

Research into sulfonamides derived from 2-picolylamine has led to the formation of copper(II) coordination compounds with notable chemical nuclease activity. The study of these compounds, including their structure and interaction with oxygen species, contributes to understanding their potential applications in DNA cleavage and related biochemical processes (B. Macías et al., 2006).

Crystallography and Molecular Interactions

The synthesis and structural analysis of N,N'-Dibenzenesulfonylputrescine, an analogue, underline its utility in the synthesis of polyamine derivatives. Its crystalline structure, featuring intermolecular hydrogen bonds, showcases the compound's relevance in understanding molecular interactions and designing novel chemical entities (A. Linden & S. Bienz, 1999).

Synthesis and Molecular Design

The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, leading to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, highlights the compound's significance in molecular design and synthesis. This research emphasizes the importance of π–π interactions and hydrogen bonding in the crystal packing and stability of such molecules (K. Balu & R. Gopalan, 2013).

Vasospasm Prevention in Medical Research

A study on the effectiveness of oral treatment with endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm demonstrates the potential medical applications of sulfonamide derivatives. This research provides a basis for the development of specific treatments for vasospasm resulting from subarachnoid hemorrhage (M. Zuccarello et al., 1996).

特性

IUPAC Name |

4-tert-butyl-N-(9-oxofluoren-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c1-23(2,3)15-11-13-16(14-12-15)28(26,27)24-20-10-6-9-18-17-7-4-5-8-19(17)22(25)21(18)20/h4-14,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFUJKIIMZITFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![Methyl (E)-4-[3-acetamido-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2732305.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)

![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)

methanone](/img/structure/B2732319.png)